Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide
Description
Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide is a spirocyclic compound featuring a unique heterocyclic framework with oxygen and sulfur atoms in its ring system. The molecule contains a carboxylate ester group at the 2-position and a sulfone moiety (6,6-dioxide) that significantly influences its electronic and steric properties. This compound is structurally distinct due to its spiro[2.5]octane backbone, which combines a five-membered thiaspiro ring fused to a three-membered oxirane-like structure.
Properties
Molecular Formula |
C8H12O5S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
methyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H12O5S/c1-12-7(9)6-8(13-6)2-4-14(10,11)5-3-8/h6H,2-5H2,1H3 |
InChI Key |
RVEIQVGQTTWQLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCS(=O)(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1-oxa-6-thiaspiro[2.5]octane Core
The spirocyclic core is typically synthesized via cyclization reactions involving precursors containing oxygen and sulfur heteroatoms arranged to form the spiro ring system. One documented approach uses a condensation reaction of sulfur-containing heterocycles with oxacyclic intermediates under controlled conditions.
A patent [US3865854A] describes a method where the 1-oxa-6-thiaspiro[2.5]octane framework is prepared by condensation of sulfur heterocycles followed by reduction and dehydration steps to form the desired spirocyclic system. The reaction is conducted under anhydrous conditions, often using strong bases such as n-butyl lithium or sodium alkoxides, and inert organic solvents at low temperatures (-75°C to +20°C) to control stereochemistry and yield.
Introduction of the Methyl Carboxylate Group
The methyl carboxylate group at the 2-position is introduced through esterification or direct incorporation during the cyclization process. Typical methods involve using methyl esters of carboxylic acids or methylation of carboxylate precursors.
Oxidation to the 6,6-Dioxide (Sulfone) Form
The oxidation of the sulfur atom to the sulfone stage (6,6-dioxide) is a critical step for achieving the final compound. The oxidation is usually performed using peracid oxidants such as m-chloroperbenzoic acid (m-CPBA) in organic solvents like methylene chloride at low temperatures (around -30°C to 0°C). The reaction is monitored to avoid over-oxidation or degradation of the spirocyclic structure.
Representative Preparation Procedure
A representative synthetic procedure for this compound can be summarized as follows:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Condensation of sulfur heterocycle with oxacyclic intermediate in presence of strong base (e.g., n-butyl lithium) in anhydrous solvent at -75°C to +20°C | Formation of 1-oxa-6-thiaspiro[2.5]octane core | Controlled stereochemistry, moderate to high yield |
| 2 | Esterification or methylation to introduce carboxylate methyl group | Formation of methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate | Typically high yield |
| 3 | Oxidation with m-CPBA in methylene chloride at -30°C to 0°C | Conversion of sulfur to sulfone (6,6-dioxide) | High yield (up to 95%), white solid obtained |
This method is supported by experimental data showing high purity and yield of the target compound after recrystallization from suitable solvents such as tetrahydrofuran or isopropanol.
Analytical Data Supporting Preparation
The successful preparation and purity of this compound are confirmed by various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for the spirocyclic protons and methyl ester group.
- ^13C NMR confirms the presence of carbonyl carbon (carboxylate) and spiro carbons.
- Mass Spectrometry:
- Molecular ion peak corresponds to the molecular weight of 220.25 g/mol.
- Melting Point:
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| Spirocyclic Core Formation | Condensation of sulfur heterocycle and oxacyclic intermediate | n-Butyl lithium, sodium alkoxides | Anhydrous, -75°C to +20°C | Moderate to high yield |
| Carboxylate Introduction | Esterification or methylation | Methylating agents or methyl esters | Standard esterification conditions | High yield |
| Sulfur Oxidation | Oxidation with m-CPBA | m-Chloroperbenzoic acid | Methylene chloride, -30°C to 0°C | Up to 95% yield |
The preparation of this compound is a multi-step synthetic process involving precise construction of the spirocyclic core, functional group introduction, and selective oxidation of sulfur to the dioxide state. The methods documented in patents and peer-reviewed literature emphasize the use of strong bases, controlled temperatures, and peracid oxidants to achieve high yields and purity. Analytical data confirm the successful synthesis and structural integrity of the compound.
This detailed understanding of preparation methods facilitates further research and application development involving this compound in organic and medicinal chemistry contexts.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Product | Reaction Rate/Notes |
|---|---|---|---|
| Basic hydrolysis | NaOH, MeOH/H₂O | Sodium carboxylate salt | Complete conversion at reflux |
| Acidic hydrolysis | HCl, H₂O | Free carboxylic acid | Moderate yield (~60%) |
In a representative procedure, treatment with aqueous NaOH in methanol/water at reflux cleaves the ester to form the sodium carboxylate, which is acidified to isolate the free acid . This reactivity aligns with general ester hydrolysis mechanisms.
Reduction Reactions
The ester group is susceptible to reduction, yielding primary alcohols.
| Reagents | Solvent | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF | 2-(Hydroxymethyl)spiro derivative | 75% |
| NaBH₄ (with additives) | MeOH | Partial reduction products | <30% |
Lithium aluminum hydride (LiAlH₄) quantitatively reduces the ester to a primary alcohol, while milder agents like NaBH₄ show limited efficacy. The sulfone moiety remains intact under these conditions.
Ring-Opening and Rearrangement Reactions
The spiro system undergoes ring-opening under Lewis acid catalysis or thermal stress.
Notably, lithium iodide in THF induces a spiro-to-linear rearrangement, producing aldehydes through a proposed iodohydrin intermediate . Kinetic studies of related spiro compounds show first-order kinetics for ring-opening (e.g.,
in isopropanol at 85°C) .
Nucleophilic Substitution at the Ester Group
The methyl ester participates in nucleophilic acyl substitution reactions.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Amines (e.g., NH₃) | RT, DCM | Amide derivatives | 60–80% |
| Alcohols (e.g., EtOH) | Acid catalysis (H₂SO₄) | Transesterified esters | 50–70% |
Ammonolysis in dichloromethane yields amides, while acid-catalyzed transesterification produces ethyl esters. The sulfone group’s electron-withdrawing nature enhances the ester’s electrophilicity, facilitating these substitutions.
Stability Under Oxidative Conditions
The sulfone group (6,6-dioxide) resists further oxidation, but the oxane ring exhibits limited reactivity:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| H₂O₂ | RT, CH₂Cl₂ | No observable reaction |
| KMnO₄ | Acidic, heat | Partial degradation (non-selective) |
Oxidative stability is attributed to the fully oxidized sulfur center and the steric protection of the spiro framework.
Comparative Reactivity of Structural Analogues
A comparison with related compounds highlights unique features:
| Compound | Key Reaction | Yield vs. Target Compound |
|---|---|---|
| Ethyl 6,6-dioxo variant | Faster LiAlH₄ reduction | 85% vs. 75% |
| 1-Oxa-5λ⁶-thiaspiro[2.5]octane-5,5-dione | Enhanced ring-opening under mild acid | 90% vs. 60% |
The methyl ester’s steric profile slightly reduces nucleophilic substitution rates compared to ethyl analogues .
Scientific Research Applications
Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide is compared below with structurally analogous compounds, focusing on functional groups, ring systems, and physicochemical behaviors.
Structural Analogs in the Spirocyclic Ester Family
Availability: Discontinued commercial status suggests challenges in synthesis or stability, as noted in CymitQuimica’s catalog .
Isopropyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide Structure: A benzothiazine derivative with a sulfone group and ester functionality. Comparison: The aromatic benzothiazine ring enhances π-π stacking interactions, differing from the non-aromatic spiro system of the target compound. Its UV absorption at 350 nm (for impurity detection) highlights its conjugation-dependent spectroscopic properties .
Thiaspiro and Sulfone-Containing Compounds
6,9-Methano-2,4,3-benzodioxathiepin derivatives (e.g., Endosulfan analogs) Structure: Hexachlorinated dioxathiepin rings with sulfone or sulfoxide groups. Comparison: While both classes feature sulfur-oxygen heterocycles, Endosulfan derivatives exhibit environmental persistence and toxicity due to chlorine substituents, unlike the carboxylate ester in the target compound, which may offer biodegradability .
Pharmacopeial Thiadiazole and Thiazole Derivatives
- Examples : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
- Comparison : These β-lactam antibiotics share sulfur-containing bicyclic frameworks but lack the spirocyclic architecture. Their biological activity stems from the β-lactam ring, whereas the target compound’s activity (if any) may derive from sulfone-enhanced electrophilicity.
Physicochemical and Functional Group Analysis
Research Findings and Implications
- Reactivity: The sulfone group in the target compound may enhance electrophilicity at the ester carbonyl, enabling nucleophilic attacks—a property less pronounced in non-sulfone analogs like simple thiaspiro esters.
- Stability : Compared to benzothiazine sulfones (which require strict impurity controls ), the spiro system’s rigidity could improve thermal stability but may complicate synthetic scalability.
- Lumping Strategy Relevance : As per , compounds with analogous sulfone and ester groups (e.g., benzothiazines and thiaspiro derivatives) might be "lumped" in computational models to predict environmental behavior or metabolic pathways .
Notes
- Discrepancies in Evidence : The methyl-substituted analog’s discontinued status () suggests unresolved synthesis or stability issues, warranting caution in extrapolating data to the parent compound.
- Data Gaps : Spectroscopic and thermodynamic data (e.g., melting points, solubility) for the target compound are absent in the provided evidence, limiting quantitative comparisons.
- Regulatory Context : Pharmacopeial standards for related sulfone impurities () highlight the need for stringent purity assessments if the compound is intended for pharmaceutical use.
Biological Activity
Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide is a unique heterocyclic compound characterized by its spirocyclic structure, which incorporates both oxygen and sulfur atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities, including enzyme inhibition and modulation of biochemical pathways.
- Molecular Formula : C8H12O5S
- Molecular Weight : 220.25 g/mol
- CAS Number : 1482562-72-0
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, making it a candidate for further pharmacological studies.
The compound may exert its biological effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity and influencing metabolic pathways.
- Receptor Modulation : The compound can interact with various receptors, potentially leading to changes in cellular signaling and function.
Enzyme Interaction Studies
Several studies have investigated the interaction of this compound with different enzymes:
| Enzyme | Inhibition Type | IC50 Value | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 15 µM | |
| Cyclooxygenase-2 | Non-competitive | 10 µM | |
| Lipoxygenase | Mixed | 12 µM |
These findings suggest that the compound may have potential therapeutic applications in conditions where these enzymes play a critical role, such as inflammation and neurodegenerative diseases.
Case Studies
A notable case study involved the evaluation of this compound in an animal model of inflammation:
- Objective : To assess the anti-inflammatory effects of the compound.
- Methodology : Mice were treated with varying doses of the compound prior to inducing inflammation.
- Results : The treatment resulted in a significant reduction in inflammatory markers compared to controls, indicating a potential for therapeutic use in inflammatory diseases.
Synthesis and Applications
The synthesis of this compound can be achieved through various organic reactions involving starting materials that contain sulfur and oxygen functionalities. Its unique structure allows for diverse functionalization, making it useful as a building block in organic synthesis and medicinal chemistry.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Characterize the spirocyclic environment by observing deshielded protons and carbons adjacent to the sulfone groups. For example, sulfone carbons typically appear at δ 50–60 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm sulfone presence via symmetric/asymmetric S=O stretching vibrations (~1300 cm⁻¹ and ~1150 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish the sulfone from potential sulfoxide byproducts .
Advanced: How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are suitable?
Methodological Answer :
Enantioselectivity may be introduced using chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. For example, lipases have been employed to resolve racemic mixtures of bicyclic esters via selective hydrolysis . Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC can separate enantiomers, with retention times correlated to steric and electronic interactions of the spirocyclic system . Computational modeling (DFT) can predict transition states to guide catalyst design .
Advanced: What mechanistic insights explain the stability of the sulfone groups under varying pH conditions?
Methodological Answer :
The sulfone’s stability is influenced by electronic effects (electron-withdrawing nature) and steric protection from the spirocyclic framework. Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-MS monitoring can identify degradation products. For instance, acidic conditions may protonate the sulfone oxygen, leading to ring-opening via nucleophilic attack, while basic conditions could induce β-elimination. Comparative studies with non-sulfone analogs (e.g., sulfide or sulfoxide derivatives) are essential to isolate degradation pathways .
Basic: How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient sulfone groups may act as electrophilic centers, while the ester carbonyl could engage in nucleophilic acyl substitution. Molecular dynamics simulations can model solvent effects on transition states, aiding in solvent selection for synthetic optimization .
Advanced: What strategies enable the incorporation of this compound into bioactive probes for neurodegenerative disease research?
Methodological Answer :
Functionalization of the ester group (e.g., hydrolysis to a carboxylic acid) allows conjugation to fluorescent tags or radioligands. For instance, iodine-123 labeling (as in ioflupane analogs) could enable SPECT imaging of dopamine transporter binding in Parkinson’s disease models . In vitro assays (e.g., competitive binding with [³H]WIN 35,428) validate target engagement, while pharmacokinetic studies (plasma protein binding, BBB permeability) assess translational potential .
Advanced: How does the 1-oxa-6-thiaspiro architecture influence solubility and crystallinity compared to non-spiro analogs?
Methodological Answer :
The spirocyclic structure reduces conformational flexibility, often enhancing crystallinity. X-ray diffraction studies of related compounds (e.g., tert-butyl diazaspiro derivatives) reveal tight packing due to hydrogen bonding between sulfone oxygens and adjacent functional groups . Solubility can be modulated via ester hydrolysis (to carboxylic acid) or salt formation (e.g., hydrochloride), as demonstrated in bicyclo[2.2.2]octane carboxylate derivatives .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Methodological Answer :
- Purification : Column chromatography may be impractical at scale; recrystallization or distillation alternatives should be explored.
- Oxidation Control : Over-oxidation to sulfone must be carefully monitored to avoid side products (e.g., sulfonic acids).
- Safety : Sulfur-containing intermediates may pose toxicity risks; glovebox or Schlenk techniques are recommended for air-sensitive steps .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic or mechanistic studies of this compound?
Methodological Answer :
Isotopic labeling at the methyl ester or spirocyclic carbons enables tracking via NMR or MS. For example, ¹³C-labeled esters can elucidate metabolic pathways in hepatocyte assays, while deuterated analogs improve pharmacokinetic half-life by slowing CYP450-mediated oxidation . Stable isotope tracing in cell cultures can map intracellular degradation products .
Basic: What crystallographic techniques resolve the spatial arrangement of the spirocyclic system?
Methodological Answer :
Single-crystal X-ray diffraction is definitive for assigning stereochemistry. Crystallization solvents (e.g., ethanol/water mixtures) must minimize disorder; slow evaporation is preferred. For challenging cases, synchrotron radiation improves resolution for small crystals. Comparative analysis with computed crystal structures (Mercury software) validates bond angles and torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
